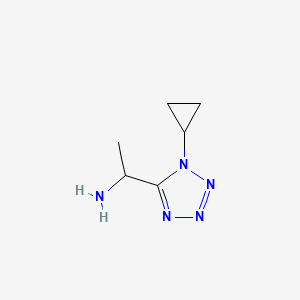

1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(1-cyclopropyltetrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-4(7)6-8-9-10-11(6)5-2-3-5/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZCYFRZFCBZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267243-43-5 | |

| Record name | 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction:

- TMSN₃-Ugi Reaction : Combines aldehydes, amines, and isocyanides to produce tetrazoles with diverse substitution patterns, including the 5-position heteroatom, facilitating the formation of the tetrazolyl moiety attached to the rest of the molecule.

Construction of the Cyclopropyl-Substituted Tetrazole

The cyclopropyl group at the 1-position of the tetrazole ring is introduced via cyclopropyl-containing precursors . Based on patent literature and research articles, the most common approach involves cyclopropyl derivatives of nitriles or amines , which are then cyclized to form the tetrazole ring.

Method A: Cyclopropyl Nitrile Route

- Starting Material : Cyclopropyl nitrile derivatives.

- Reaction : Nitriles are reacted with azide sources (e.g., sodium azide) under cyclization conditions, often in the presence of catalysts or acids, to form the tetrazole ring directly attached to the cyclopropyl group.

Method B: Cyclopropylamine Route

- Starting Material : Cyclopropylamine derivatives.

- Reaction : The amine reacts with suitable tetrazole precursors, such as isocyanides or nitriles, under conditions favoring ring formation, such as reflux in polar solvents with Lewis acids.

Specific Preparation Pathways

(a) Condensation and Cyclization Approach

(b) Multicomponent Reactions (MCR)

- Utilization of Ugi-type reactions : As described in recent research, multicomponent reactions involving isocyanides, aldehydes, and azides can be employed to synthesize substituted tetrazoles efficiently, including cyclopropyl derivatives.

(c) Modular Synthesis for Functionalization

- The primary amine functionality at the 1-position of the tetrazole can be introduced by reduction of nitrile or imine intermediates or via selective amination reactions post-tetrazole formation.

Optimization and Scalability

Research indicates that the synthesis of these compounds is amenable to scaling up due to the mild conditions and the availability of starting materials. The use of Lewis acids (e.g., boron-based catalysts) and polar aprotic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or isopropyl acetate enhances yield and regioselectivity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|

| Cyclopropyl nitrile route | Cyclopropyl nitrile derivatives | Sodium azide, catalysts | Reflux in polar solvents | Direct, regioselective | Patent US20210395185A1 |

| Hydrazone cyclization | Cyclopropyl aldehyde/ketone | Hydrazine derivatives, azide sources | Thermal or microwave irradiation | High yield, scalable | Patent CN102757311A |

| Multicomponent Ugi reaction | Aldehydes, isocyanides, azides | TMSN₃, Lewis acids | Mild, room temperature | Versatile, functional group tolerance | Research Article (RSC) |

Notes on Research Findings and Practical Considerations

- Yield Optimization : Use of Lewis acids such as boron trifluoride or boron isopropoxide enhances cyclization efficiency.

- Purification : Crystallization from solvents like ethanol or MTBE improves purity and optical activity.

- Chiral Resolution : Enantiomeric purity can be increased via salt formation with chiral acids like mandelic acid, as demonstrated in related synthesis of non-racemic tetrazoles.

Chemical Reactions Analysis

1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Research has explored its potential therapeutic effects, including its use as a drug candidate for various medical conditions.

Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl vs. Phenyl or Hydrogen Substituents

- Target Compound : The cyclopropyl group introduces steric bulk and electronic effects due to its strained three-membered ring. This may enhance metabolic stability compared to bulkier aryl groups .

- Its hydrochloride salt form (MW 113.09, 95% purity) suggests basic amine properties .

- (1S/R)-1-(1H-Tetrazol-5-yl)ethan-1-amine (4a) : Lacks a substituent on the tetrazole nitrogen. Reported melting point (230°C, decomposed) and NMR data (δH 4.55 ppm for the methine proton) highlight differences in thermal stability and electronic environments compared to the cyclopropyl analog .

Backbone Chain Length and Functionalization

Ethanamine vs. Methanamine or Propanamine Derivatives

- 1-(1-Cyclopropyl-1H-tetrazol-5-yl)methanamine Hydrochloride : Shorter backbone (methanamine vs. ethanamine) reduces molecular weight (MW ~181.16 vs. 153.2 for the free base) and may alter bioavailability .

- 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine : Features a triazole ring instead of tetrazole, reducing nitrogen content (C₇H₁₄N₄, MW 154.21). The ethyl group on the triazole enhances hydrophobicity .

Tetrazole vs. Triazole Ring Systems

- Triazole Derivatives (e.g., 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine) : Fewer nitrogens (three in 1,2,4-triazole) reduce polarity but improve metabolic stability. The methyl group on the triazole nitrogen further modifies steric effects .

Functional Group Modifications

- Hydrochloride Salts : The target compound’s hydrochloride form (MW 113.09) improves solubility in polar solvents compared to free bases .

Comparative Data Table

Key Findings and Implications

- The cyclopropyl group in the target compound balances steric bulk and metabolic stability, distinguishing it from phenyl or hydrogen-substituted analogs .

Biological Activity

1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound with potential biological significance due to its unique structural properties and the presence of the tetrazole ring. This article provides a comprehensive overview of its biological activities, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₆H₁₁N₅

- Molecular Weight : 153.19 g/mol

- CAS Number : 1267243-43-5

- IUPAC Name : 1-(1-cyclopropyl-1H-tetrazol-5-yl)ethanamine

The structural representation is as follows:

Synthesis

Synthesis methods for this compound have not been extensively documented in the literature. However, related compounds featuring cyclopropyl and tetrazole moieties have been synthesized using various organic chemistry techniques such as nucleophilic substitution and cyclization reactions.

Anticonvulsant Activity

Recent studies have indicated that tetrazole derivatives can exhibit anticonvulsant properties. For instance, compounds similar in structure to 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine have shown effectiveness in reducing seizure activity in animal models. The SAR analysis suggests that the presence of the tetrazole ring is crucial for enhancing anticonvulsant activity due to its ability to modulate GABAergic neurotransmission.

Antitumor Activity

The compound's potential as an antitumor agent is supported by research indicating that tetrazole-containing compounds can induce apoptosis in cancer cells. For example, studies have demonstrated that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization and disruption of microtubule dynamics.

Table 1: Cytotoxicity Data of Related Tetrazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Ovarian Carcinoma | 0.6 | Tubulin inhibition |

| B | Breast Carcinoma | 0.9 | Apoptosis induction |

| C | Lung Carcinoma | 0.7 | GABA receptor modulation |

Structure-Activity Relationships (SAR)

The biological activity of 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is influenced by various structural modifications:

- Cyclopropyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration.

- Tetrazole Ring : Essential for biological activity; modifications to this ring can significantly alter potency.

Research has shown that substituents on the tetrazole ring can modulate both the potency and selectivity of these compounds towards specific biological targets.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- A study on a series of tetrazole derivatives demonstrated significant anticonvulsant effects in rodent models, with one compound achieving a protective index comparable to established antiepileptic drugs.

- Another investigation into the antitumor activity of tetrazoles revealed that specific substitutions led to enhanced cytotoxicity against resistant cancer cell lines.

Q & A

How can the synthesis of 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine be optimized for higher purity?

Basic Research Question

Methodological Answer:

Optimization involves selecting appropriate reaction conditions and purification techniques. For example, recrystallization using polar solvents (e.g., ethanol/water mixtures) can improve purity, as demonstrated for structurally related tetrazole derivatives . The hydrochloride salt of this compound has been reported with 95% purity, suggesting ion-exchange chromatography or acid-base extraction as viable purification steps . Key parameters include:

| Parameter | Recommendation | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C (common for tetrazole cyclization) | |

| Purification Method | Recrystallization or column chromatography | |

| Yield Monitoring | LC-MS or NMR to track intermediates |

What advanced spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

Methodological Answer:

Use a combination of:

- 1H/13C NMR : To confirm substituent positions and cyclopropane stability. For example, the cyclopropyl group’s protons typically show distinct splitting patterns (δ ~1.0–2.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₆H₁₀N₅ for the free base) and detect isotopic patterns .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.